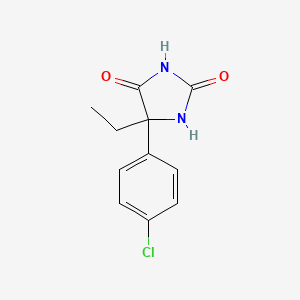![molecular formula C8H11KN2O2S B6143487 potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate CAS No. 1011405-09-6](/img/structure/B6143487.png)
potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate is a chemical compound with the CAS Number: 1011405-09-6. It has a molecular weight of 238.35 . The IUPAC name for this compound is potassium 2-(isobutylamino)-1,3-thiazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O2S.K/c1-5(2)3-9-8-10-6(4-13-8)7(11)12;/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12);/q;+1/p-1 . This code provides a specific description of the compound’s molecular structure.科学研究应用
Potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a precursor for the synthesis of organic compounds. This compound has also been used in drug discovery for the identification of novel compounds with potential therapeutic applications. Additionally, this compound has been used in materials science for the development of new polymers and composites.
作用机制
The mechanism of action of potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate is not completely understood. However, it is believed that the compound acts as a proton donor, which can facilitate the transfer of protons between molecules. Additionally, this compound has been shown to act as an electron acceptor, which can help facilitate the transfer of electrons between molecules. This suggests that this compound may play a role in the formation of new chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have a wide range of effects on cells and organisms. In particular, this compound has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of certain enzymes. Additionally, this compound has been shown to have an effect on the immune system and may help to reduce the risk of certain diseases.
实验室实验的优点和局限性
The use of potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate in laboratory experiments has several advantages. This compound is a relatively small molecule, which makes it easy to handle in the laboratory. Additionally, this compound is relatively inexpensive and can be synthesized in a variety of ways. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is not very stable and can easily degrade in certain conditions. Additionally, it can be difficult to obtain pure samples of this compound, as the compound is often contaminated with other compounds.
未来方向
The potential future directions for potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate are numerous. One potential direction is to further explore the biochemical and physiological effects of this compound. Additionally, this compound could be used in the development of new drugs and materials. Additionally, this compound could be used to study the effects of various environmental conditions on cells and organisms. Finally, this compound could be used to develop new methods for the synthesis of organic compounds.
合成方法
The synthesis of potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate can be achieved through a variety of methods. One of the most common methods is the reaction of 2-methylpropyl amine with thioglycolic acid. This reaction produces a thiazole derivative, which can then be treated with potassium carbonate to form this compound. Other methods of synthesizing this compound include the reaction of 2-methylpropyl amine with 1,3-thiazole-4-carboxylic acid and the direct synthesis of this compound from 2-methylpropyl amine and thioglycolic acid.
属性
IUPAC Name |
potassium;2-(2-methylpropylamino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.K/c1-5(2)3-9-8-10-6(4-13-8)7(11)12;/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJAMUUHFNTQSO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=CS1)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11KN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

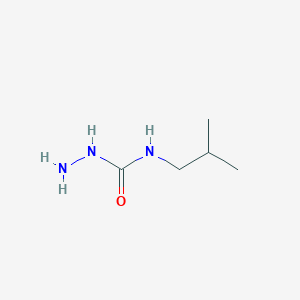
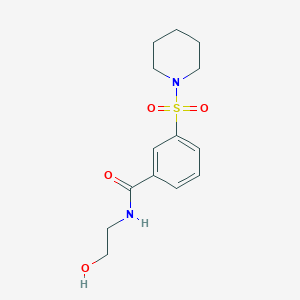
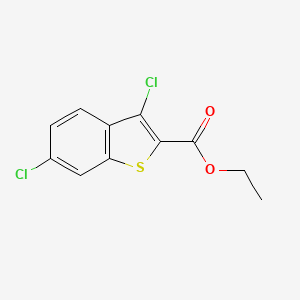
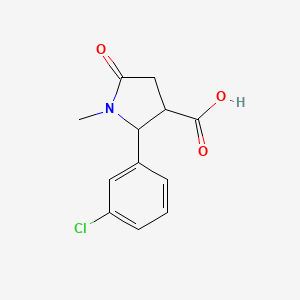

![1-[1-(benzenesulfonyl)cyclopentyl]methanamine](/img/structure/B6143443.png)
![4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B6143449.png)


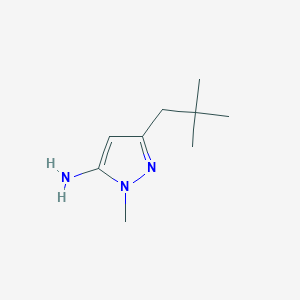

![4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B6143486.png)
![potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B6143491.png)
